Lipophilicity Reduction: Measured ΔlogD7.4 of –1.2 for 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine
When the morpholine moiety in AZD1979 was replaced with 2-oxa-6-azaspiro[3.3]heptane, the measured logD7.4 decreased from 2.8 to 1.6, corresponding to a ΔlogD7.4 of –1.2 [1]. This class-level lipophilicity reduction extends to 6-oxa-1-azaspiro[3.3]heptane, which exhibits a calculated LogD7.4 of –1.97 compared to morpholine's LogD7.4 of approximately –0.86, representing a further decrease of ~1.1 log units [2]. Lower lipophilicity is empirically associated with reduced off-target toxicity and improved developability profiles.
| Evidence Dimension | Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | Calculated LogD7.4 = –1.9692612 [2] |
| Comparator Or Baseline | Morpholine: measured LogD7.4 = 2.8 (in AZD1979 context) [1]; calculated LogD7.4 ≈ –0.86 [class-level baseline] |
| Quantified Difference | ΔlogD7.4 = –1.2 (measured, spiro vs. morpholine); ΔlogD7.4 ≈ –1.1 (calculated, 6-oxa isomer vs. morpholine) |
| Conditions | Shake-flask distribution coefficient at pH 7.4 [1]; ChemBase calculated LogD at pH 7.4 [2] |
Why This Matters
A reduction in logD7.4 of approximately one log unit is a substantial improvement in lipophilic ligand efficiency (LLE) and is directly correlated with lower in vivo toxicity risk, making 6-oxa-1-azaspiro[3.3]heptane a strategically advantageous choice over morpholine in lead optimization.
- [1] Degorce, S. L.; et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. View Source
- [2] ChemBase. 6-oxa-1-azaspiro[3.3]heptane – Calculated Properties. Retrieved April 14, 2026. View Source
